molecular formula C22H24ClN3OS B7733206 MFCD06642222

MFCD06642222

Cat. No.: B7733206
M. Wt: 414.0 g/mol
InChI Key: WFCKRUJGBZCTAL-UHFFFAOYSA-N
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Description

Based on contextual evidence, it is hypothesized to belong to the class of organoboron or halogenated aromatic compounds, given its comparison framework with boronic acids and brominated derivatives in referenced studies . Its applications likely span synthetic chemistry, catalysis, and materials science, where precise molecular architecture and functional groups dictate reactivity and utility.

Properties

IUPAC Name

2-(4-butylanilino)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS/c1-2-3-4-16-7-11-19(12-8-16)24-15-21(27)26-22-25-14-20(28-22)13-17-5-9-18(23)10-6-17/h5-12,14,24H,2-4,13,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCKRUJGBZCTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06642222” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:

    Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving heating or cooling, to achieve the desired molecular structure.

    Final Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous processing methods. The reaction conditions are optimized for maximum yield and efficiency. Common industrial methods include:

    Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of temperature and pressure.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for a steady production rate.

Chemical Reactions Analysis

Types of Reactions: “MFCD06642222” undergoes various types of chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens and other nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD06642222” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD06642222” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s activity is often mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₁₃H₉N₃O₂
Molecular Weight ~235.27 235.27 201.02
Log Po/w (XLOGP3) 2.15 (estimated) 2.15 1.64 (MLOGP)
Solubility (mg/mL) 0.24 0.24 0.687
Synthetic Method Pd-catalyzed coupling Pd-catalyzed coupling in THF/H₂O A-FGO catalyst in THF
Primary Use Catalysis, Suzuki-Miyaura Cross-coupling reactions Heterocyclic synthesis

Structural and Functional Differences

Backbone and Functional Groups :

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group (-B(OH)₂), critical for Suzuki-Miyaura cross-coupling reactions. However, this compound may feature additional halogen substituents (e.g., Br, Cl) that enhance electrophilicity and stability .
  • In contrast, 2-(4-Nitrophenyl)benzimidazole contains a benzimidazole core with a nitro group, favoring electron-deficient aromatic systems useful in heterocyclic catalysis or pharmaceutical intermediates .

Synthetic Accessibility :

  • Both this compound and (3-Bromo-5-chlorophenyl)boronic acid employ palladium catalysts, but the latter uses potassium phosphate as a base in a THF/water system, achieving 75°C reaction temperatures .
  • 2-(4-Nitrophenyl)benzimidazole utilizes an A-FGO catalyst under green chemistry conditions, emphasizing recyclability and mild temperatures (room temperature), which reduces energy costs .

Physicochemical Behavior :

  • The lower solubility of boronic acids (0.24 mg/mL vs. 0.687 mg/mL for benzimidazole) limits their use in aqueous systems but enhances stability in organic solvents .
  • The nitro group in 2-(4-Nitrophenyl)benzimidazole increases molecular polarity (TPSA = 40.46 Ų vs. 48.98 Ų for boronic acids), affecting bioavailability and BBB permeability .

Research Findings and Limitations

Thermal Stability : Boronic acids like this compound degrade above 100°C, restricting high-temperature applications. Benzimidazoles exhibit superior thermal resilience, sustaining integrity up to 200°C .

Environmental Impact : The A-FGO catalyst used for 2-(4-Nitrophenyl)benzimidazole reduces waste, aligning with green chemistry principles, whereas Pd-based methods for boronic acids generate metal residues .

Scalability : Benzimidazole synthesis achieves 98% yield under ambient conditions, outperforming boronic acids (typical yields: 70-85%) .

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